
3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a fluorinated aromatic precursor followed by subsequent functional group transformations. One common method involves the nitration of 2-fluorophenylacetic acid using nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The resulting nitro compound is then subjected to further reactions to introduce the oxopropanoic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. The use of heterogeneous catalysts and micro packed-bed reactors can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving nitroaromatic compounds.
Medicine:
Drug Development:
Industry:
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom can influence the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
- 3-(5-Fluoro-2-nitrophenyl)propanoic acid
- 2-(4-Fluoro-3-nitrophenyl)acetic acid
- 5-Fluoro-2-nitrophenylacetonitrile
Comparison:
- 3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of the oxopropanoic acid moiety, which can influence its reactivity and applications.
- 3-(5-Fluoro-2-nitrophenyl)propanoic acid lacks the oxo group, which can affect its chemical behavior and potential uses.
- 2-(4-Fluoro-3-nitrophenyl)acetic acid has a different substitution pattern on the phenyl ring, leading to variations in its reactivity and applications.
- 5-Fluoro-2-nitrophenylacetonitrile contains a nitrile group, which can significantly alter its chemical properties and potential applications .
Propiedades
Fórmula molecular |
C9H6FNO5 |
|---|---|
Peso molecular |
227.15 g/mol |
Nombre IUPAC |
3-(5-fluoro-2-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6FNO5/c10-6-1-2-7(11(15)16)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clave InChI |
KLTDFQWNMZQHHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CC(=O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


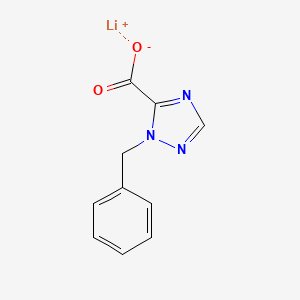
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)

![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
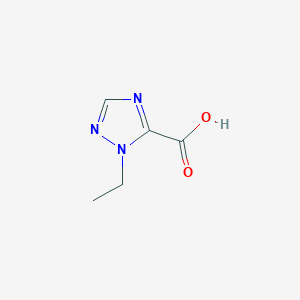
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
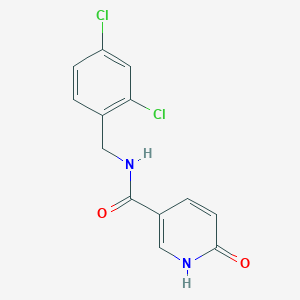
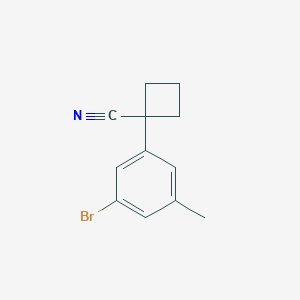

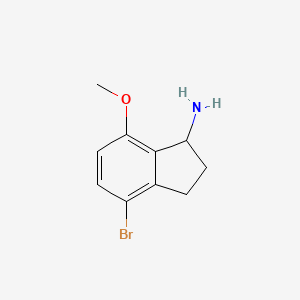
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)



